molecular formula C13H15N3O4S B13988479 n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide CAS No. 6937-80-0

n-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide

Cat. No.: B13988479
CAS No.: 6937-80-0
M. Wt: 309.34 g/mol
InChI Key: QPLWTVRWXOEOBN-UHFFFAOYSA-N
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Description

N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydropyrimidinyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with n-ethyl-4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-n-ethyl-4-methylbenzenesulfonamide: can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of This compound lies in its specific functional groups and the resulting chemical behavior.

Properties

CAS No.

6937-80-0

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-3-16(11-8-14-13(18)15-12(11)17)21(19,20)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,17,18)

InChI Key

QPLWTVRWXOEOBN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CNC(=O)NC1=O)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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